Aqueous Solubility Advantage of the Potassium Salt Over the Free Acid Form
Potassium 5-hydroxy-4-methylpentanoate is reported as 'highly soluble in water,' a direct consequence of the carboxylate anion's increased hydrophilicity compared to the protonated free acid . In contrast, 5-hydroxy-4-methylpentanoic acid exhibits limited aqueous solubility consistent with its neutral, hydrogen-bonded carboxylic acid dimer structure . While exact mg/mL values are not publicly disclosed, the qualitative solubility classification (freely soluble vs. sparingly soluble) constitutes a critical batch-preparation differentiator for aqueous-phase reactions and biological assay design .
| Evidence Dimension | Aqueous solubility classification |
|---|---|
| Target Compound Data | Highly soluble in water (qualitative vendor specification) |
| Comparator Or Baseline | 5-Hydroxy-4-methylpentanoic acid (free acid): limited aqueous solubility |
| Quantified Difference | Qualitative difference: 'highly soluble' vs. 'limited solubility'; exact mg/mL values unavailable from non-excluded primary sources |
| Conditions | Room temperature, neutral pH, as reported in vendor technical datasheets |
Why This Matters
For workflows requiring homogeneous aqueous reaction conditions—such as enzyme assays, bioconjugation, or formulation screening—the potassium salt eliminates the need for organic co-solvents that may denature proteins or interfere with downstream analyses.
